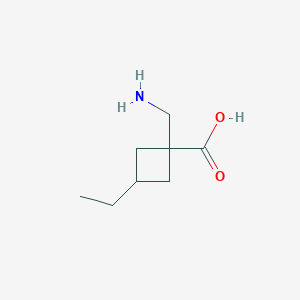
1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic acid is a unique compound characterized by its cyclobutane ring structure with an aminomethyl and an ethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with voltage-gated calcium channels in neurons, leading to decreased neuronal excitability . This interaction can result in various physiological effects, such as anticonvulsant and analgesic properties.
Comparison with Similar Compounds
Pregabalin: Another similar compound with similar applications in treating neuropathic pain and epilepsy.
Uniqueness: this compound is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic acid, a compound characterized by its cyclobutane ring and functional groups, has garnered interest in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic roles, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C7H13NO2. Its structure includes:
- A cyclobutane ring.
- An aminomethyl group that can participate in hydrogen bonding.
- A carboxylic acid group that can engage in acid-base reactions.
The presence of these functional groups suggests potential interactions with biological targets, influencing various molecular pathways.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The aminomethyl group allows for hydrogen bonding and ionic interactions, while the carboxylic acid group participates in acid-base chemistry, which can modulate the compound's biological effects.
Potential Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a ligand for various receptors, potentially influencing signaling pathways related to growth and stress responses.
Biological Activity Overview
The biological activities of this compound have been explored in several contexts:
1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The interaction of the aminomethyl group with bacterial cell membranes may disrupt their integrity, leading to cell death. However, specific data on this compound's antimicrobial efficacy remains limited.
2. Plant Growth Regulation
Research has indicated that structurally similar compounds can enhance plant resilience against environmental stressors. For instance, compounds like 1-amino-cyclopropane-1-carboxylic acid (ACCA) have been shown to improve resistance to drought and pathogens in maize . It is hypothesized that this compound may exhibit similar growth-regulating properties due to its structural components.
Case Studies and Research Findings
Several studies have investigated related compounds, providing insights into the potential applications of this compound:
These studies underline the importance of further research into the specific biological activities of this compound.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(aminomethyl)-3-ethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-6-3-8(4-6,5-9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
HRZZIXMXZBVGTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















